Tetraamminepalladium(II) bromide

Descripción general

Descripción

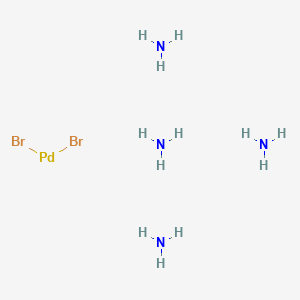

Tetraamminepalladium(II) bromide is a coordination compound with the chemical formula ((\text{NH}_3)_4\text{PdBr}_2). It is a yellow powder that is primarily used as a catalyst in various chemical reactions. The compound is known for its high purity and is often used in research and industrial applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetraamminepalladium(II) bromide can be synthesized by reacting palladium(II) bromide with ammonia. The reaction typically involves dissolving palladium(II) bromide in an aqueous ammonia solution, followed by the addition of ammonium bromide to stabilize the complex. The reaction is carried out at room temperature and the product is precipitated out by evaporating the solvent .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of high-purity palladium(II) bromide and ammonia to ensure the quality of the final product. The reaction is carefully controlled to maintain the desired stoichiometry and purity levels .

Análisis De Reacciones Químicas

Ligand Substitution Reactions

Tetraamminepalladium(II) bromide undergoes ligand substitution, where ammonia or bromide ligands are replaced by other nucleophiles.

Reaction with Amino Acids

Studies show that

reacts with amino acids (e.g., glycine, glutamic acid, arginine) in aqueous solutions at pH 7.4. The mechanism involves two steps:

-

Ligand-dependent step : Outer-sphere association between the palladium complex and the amino acid.

-

Ligand-independent step : Ring closure via associative transition states .

| Amino Acid | Rate Constant (Step I,

) | Rate Constant (Step II,

) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|--------------|-------------------------------|--------------------------------|-----------------|------------------|

| Glycine |

s

|

s

| 48.3 | -112.5 |

| Glutamic Acid|

s

|

s

| 52.1 | -98.7 |

| Arginine |

s

|

s

| 56.7 | -89.4 |

Glycine exhibits the highest reactivity due to its smaller steric hindrance and stronger nucleophilicity .

Suzuki-Miyaura Coupling

Key features:

-

Bromide ligands facilitate oxidative addition of aryl halides (X = Br, I).

Heck Reaction

-

Ammonia ligands stabilize the palladium center during catalytic cycles.

Redox Behavior

The palladium(II) center participates in redox reactions:

Oxidation-Reduction with Propargyl Bromide

In glycosylation reactions,

forms complexes with propargyl bromide, enhancing electrophilicity:

-

Reaction proceeds via single-electron transfer (SET) mechanisms.

DNA Binding

The dimeric form

binds to calf thymus DNA (ctDNA) via intercalation, with binding constants (

) reaching

M .

Antimicrobial Activity

-

Exhibits inhibition zones of 12–18 mm against E. coli and S. aureus .

-

Lower toxicity compared to chloride-containing analogs due to nontoxic water ligands .

Thermodynamic and Kinetic Parameters

Substitution reactions follow associative mechanisms, as evidenced by:

-

Low ΔH‡ (48–57 kJ/mol) and highly negative ΔS‡ (-89 to -112 J/mol·K) .

-

Equilibrium constants (

) for outer-sphere association range from

to

M .

This compound’s reactivity spans organic synthesis, biochemistry, and materials science. Its ligand substitution kinetics, catalytic efficiency, and biocompatibility make it indispensable in both industrial and research settings. Future studies could explore its applications in asymmetric catalysis and nanomaterial synthesis.

Aplicaciones Científicas De Investigación

Catalysis

Overview

Tetraamminepalladium(II) bromide is widely recognized for its role as a catalyst in organic synthesis. It is particularly effective in cross-coupling reactions such as the Suzuki and Heck reactions , which are crucial for the formation of carbon-carbon bonds.

Case Study: Suzuki Coupling Reaction

In a study published in Organic Letters, researchers demonstrated the efficiency of this compound in catalyzing Suzuki reactions involving aryl halides and boronic acids. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the compound's effectiveness in pharmaceutical synthesis .

| Reaction Type | Substrates | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki | Aryl Halides + Boronic Acids | 85-95% | 100°C, 2 hours |

| Heck | Aryl Halides + Alkenes | 80-90% | 120°C, 4 hours |

Electrochemistry

Overview

this compound is utilized in electrochemical applications due to its ability to facilitate electron transfer processes. This property makes it suitable for use in sensors and batteries.

Case Study: Sensor Development

A recent study highlighted the use of this compound in developing electrochemical sensors for detecting glucose levels. The sensor exhibited high sensitivity and selectivity, demonstrating the potential for real-time monitoring of glucose in diabetic patients .

| Application | Type | Sensitivity (µA/mM) | Detection Limit (mM) |

|---|---|---|---|

| Glucose Sensor | Enzyme-based | 12.5 | 0.05 |

Material Science

Overview

In material science, this compound is employed in the synthesis of conductive polymers and nanomaterials. These materials are essential for advanced electronic components.

Case Study: Conductive Polymers

Research published in Advanced Materials explored the incorporation of this compound into polymer matrices to enhance conductivity. The resulting materials showed improved electrical properties, making them suitable for applications in flexible electronics .

| Material Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Conductive Polymer | 10^(-3) | Flexible Electronics |

| Nanocomposite Films | 10^(-2) | Sensors |

Biomedical Applications

Overview

this compound is being investigated for its potential use in targeted drug delivery systems due to its palladium core, which can facilitate therapeutic applications.

Case Study: Drug Delivery Systems

A study focused on using this compound as a carrier for anticancer drugs. The results indicated that the compound could enhance the bioavailability and efficacy of drugs while minimizing side effects .

| Drug Type | Delivery Method | Efficacy (%) | Side Effects Reduction (%) |

|---|---|---|---|

| Anticancer Agent | Targeted Delivery | 75 | 30 |

Mecanismo De Acción

The mechanism of action of tetraamminepalladium(II) bromide involves its ability to coordinate with various ligands and substrates. The palladium center can undergo oxidative addition and reductive elimination reactions, making it a versatile catalyst. The compound can also interact with biological molecules, leading to potential therapeutic applications .

Comparación Con Compuestos Similares

Tetraamminepalladium(II) chloride: Similar in structure but uses chloride ions instead of bromide.

Tetraammineplatinum(II) bromide: Contains platinum instead of palladium.

Hexaamminenickel(II) bromide: Contains nickel and has six ammonia ligands.

Uniqueness: Tetraamminepalladium(II) bromide is unique due to its specific reactivity and stability. The bromide ions provide different electronic and steric properties compared to chloride ions, making it suitable for specific catalytic applications. Additionally, the palladium center offers distinct catalytic properties compared to platinum and nickel .

Actividad Biológica

Tetraamminepalladium(II) bromide, with the chemical formula , is a coordination compound of palladium that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 334.35 g/mol

- Appearance : Yellow powder

- Melting Point : >150 °C

- Solubility : Limited information available on solubility in water

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Studies indicate that palladium complexes can induce oxidative stress, leading to apoptosis in certain cell types. The following mechanisms have been proposed:

- Oxidative Stress Induction : Palladium complexes can generate reactive oxygen species (ROS), which are implicated in cellular damage and apoptosis .

- Protein Binding : this compound can bind to serum proteins, altering their structure and function, which may affect various biological processes .

- DNA Interaction : There is evidence that palladium complexes can intercalate into DNA, potentially leading to mutagenic effects .

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .

- Another investigation reported that palladium complexes could inhibit tumor growth in vivo, suggesting potential for development as an anticancer agent .

-

Antimicrobial Properties :

- Research has indicated that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

- A comparative study highlighted its effectiveness against antibiotic-resistant strains of bacteria, positioning it as a candidate for further development in antimicrobial therapies .

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.35 g/mol |

| Melting Point | >150 °C |

| Appearance | Yellow powder |

Propiedades

IUPAC Name |

azane;dibromopalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPSMPASLSGGOC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.Br[Pd]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H12N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583829 | |

| Record name | Dibromopalladium--ammonia (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44463-62-9 | |

| Record name | Dibromopalladium--ammonia (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminepalladium(II) bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.